Boneloc

Bone Cement Mechanical Properties Total Hip Arthroplasty Fixation Biomaterials Engineering

Boneloc is the historical reference copolymer that set the lower performance boundary for acrylic bone cements. Unlike generic PMMA, its DMA/IBMA-modified polymer network yields quantifiably lower tensile strength, elastic modulus, and fatigue resistance (164 cycles to failure) alongside higher total monomer elution—critical benchmarks when validating new formulations. Procure Boneloc as an essential negative control for materials science, regulatory science, and cytotoxicity studies. Confirm availability for your research quantity today.

Molecular Formula C33H56O6
Molecular Weight 548.8 g/mol
CAS No. 138366-79-7
Cat. No. B160835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoneloc
CAS138366-79-7
SynonymsBoneloc
methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate
MMA-DMA-IBMA
Molecular FormulaC33H56O6
Molecular Weight548.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
InChIInChI=1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1
InChIKeyIZAVPYQSQCFPOV-JEHXZSQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boneloc (CAS 138366-79-7) Bone Cement: Chemical Composition and Baseline Characteristics


Boneloc (CAS 138366-79-7) is a chemically modified polymethyl methacrylate (PMMA)-based bone cement developed in the early 1990s as an alternative to conventional PMMA cements [1]. Its distinct formulation incorporates methyl methacrylate (MMA), decyl methacrylate (DMA), and isobornyl methacrylate (IBMA) in the liquid monomer phase, intended to lower polymerization temperature and reduce cytotoxic monomer release [2]. The compound is a copolymer of 2-propenoic acid, 2-methyl-, decyl ester, polymerized with methyl 2-methyl-2-propenoate and exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl 2-methyl-2-propenoate, with a molecular formula of C33H56O6 and molecular weight of 548.8 g/mol . Despite these design modifications, extensive clinical and laboratory evaluations demonstrated that Boneloc possesses significantly inferior mechanical properties compared to standard cements such as Palacos and Simplex P, leading to its withdrawal from clinical use in 1995 [3].

Why Boneloc Cannot Be Substituted by Generic PMMA Bone Cements: Key Differentiation Drivers


Generic PMMA bone cements cannot serve as direct substitutes for Boneloc due to fundamental differences in chemical composition, polymerization behavior, and resultant mechanical and biological performance. Unlike conventional PMMA cements composed primarily of MMA and PMMA, Boneloc incorporates DMA and IBMA comonomers, which were specifically added to reduce curing exotherm and monomer elution [1]. However, this chemical modification profoundly alters the polymer network, leading to a statistically significant reduction in tensile strength, elastic modulus, and fatigue resistance compared to standard cements like Palacos and Simplex P [2]. Furthermore, despite the intended reduction in MMA release, total monomer elution from Boneloc is actually greater than from Palacos, potentially increasing cytotoxic risk [3]. These distinct physicochemical properties directly translate to inferior clinical outcomes, including significantly greater implant migration and lower long-term survival rates [4]. Therefore, selecting Boneloc over generic PMMA cements—or vice versa—requires consideration of these specific, quantifiable performance trade-offs rather than assuming class interchangeability.

Boneloc vs. Comparators: Quantitative Evidence for Scientific and Procurement Decisions


Tensile Strength Reduction vs. Palacos: A 23% Decrease in Structural Integrity

In a direct head-to-head laboratory evaluation, Boneloc exhibited a significant reduction in ultimate tensile strength compared to the standard Palacos bone cement. The data indicate that Boneloc provides approximately 23% lower tensile strength, which correlates with its inferior clinical fixation and higher rates of cement fracture and aseptic loosening observed in clinical studies [1]. This mechanical deficit is a primary driver of the compound's poor long-term performance.

Bone Cement Mechanical Properties Total Hip Arthroplasty Fixation Biomaterials Engineering

Elastic Modulus Reduction vs. Palacos: Increased Deformation Under Load

Comparative testing revealed that Boneloc possesses a significantly lower elastic modulus compared to Palacos bone cement [1]. While the exact numerical value is not provided in the abstract, the finding is consistently reported across multiple studies as a key mechanical deficiency. This reduction in stiffness contributes to greater implant migration and micromotion, as observed in radiostereometric (RSA) analyses, where Boneloc-fixed components exhibited significantly greater proximal migration (p=0.04) and medial translation compared to Palacos [2].

Bone Cement Stiffness Implant Micromotion Orthopedic Biomaterials

Curing Temperature Reduction vs. Palacos: 23°C Lower Exotherm

Boneloc was specifically formulated to polymerize at a lower temperature to mitigate thermal damage to surrounding bone tissue. In a randomized controlled trial, the curing temperature of Boneloc was measured to be 23°C lower than that of Palacos cement [1]. This reduction in exothermic peak temperature represents a potential biological advantage by decreasing the risk of heat-induced bone necrosis at the cement-bone interface.

Bone Cement Polymerization Thermal Necrosis Prevention Biocompatibility

Fatigue Resistance: Boneloc Exhibits 170-Fold Lower Cycles to Failure than Palacos

In standardized fatigue testing under tension-tension sinusoidal loading (upper stress level 22 MPa), Boneloc demonstrated the lowest cycles to failure among ten commercial bone cements tested [1]. A subsequent comparative study reported a median fatigue life of only 164 cycles for Boneloc, compared to 27,892 cycles for Palacos R and 26,667 cycles for Simplex P [2]. This represents a 170-fold reduction in fatigue resistance versus Palacos, a stark predictor of clinical failure due to cement fracture.

Bone Cement Fatigue Life Aseptic Loosening Risk Weibull Analysis

Monomer Release Profile: Lower MMA but Higher Total Monomer Elution vs. Palacos

While Boneloc was designed to reduce the release of cytotoxic methyl methacrylate (MMA) monomer, comprehensive elution studies revealed a more complex picture. The amount of MMA extracted over 3 weeks in methanol was indeed smaller for Boneloc compared to Palacos [1]. However, the total amount of all released monomers (including DMA and IBMA) was larger for Boneloc, potentially increasing the overall cytotoxic burden on periprosthetic tissues [1][2]. This paradoxical release profile contributes to the compound's unfavorable biocompatibility profile.

Bone Cement Biocompatibility Residual Monomer Cytotoxicity Gas Chromatography Analysis

Clinical Implant Migration and Survival: Boneloc Leads to Significantly Greater Micromotion and 59% 11-Year Survival

In a prospective randomized RSA study, Boneloc-fixed tibial components displayed significantly larger migration, subsidence, and lift-off than Palacos-fixed components, with differences becoming significant at 12 months postoperatively [1]. All Boneloc knees investigated at 5 years were clinical failures with high migration rates. Long-term survival analysis of 163 primary total hip arthroplasties cemented with Boneloc revealed a cumulative survival of only 59% at 11 years when revision for aseptic loosening and/or definite radiological loosening was used as the endpoint [2]. In comparison, contemporary cemented hip arthroplasties using standard PMMA cements typically exceed 90% survival at 10 years.

Radiostereometric Analysis (RSA) Implant Migration Long-Term Survivorship

Boneloc Application Scenarios: Evidence-Based Use Cases and Research Relevance


Historical Control in Mechanical and Clinical Performance Studies of Novel Bone Cements

Boneloc serves as an essential historical negative control for benchmarking the mechanical properties and clinical outcomes of newly developed bone cements. Its well-documented inferior tensile strength, elastic modulus, and fatigue life—quantitatively established against Palacos and Simplex P [1]—provide a clear baseline for defining unacceptable performance thresholds. Researchers can use Boneloc data to validate that novel formulations do not fall into the same failure envelope characterized by low cycles to failure (164 cycles) and high early migration rates [2].

Investigating Structure-Property Relationships in Acrylic Bone Cement Copolymers

The unique copolymer composition of Boneloc—incorporating DMA and IBMA alongside MMA—offers a distinct chemical template for fundamental materials science studies. Investigators seeking to understand how specific comonomer substitutions alter polymer network architecture, glass transition temperature, and resultant mechanical behavior can leverage Boneloc as a case study. The compound's 23°C reduction in curing temperature versus Palacos [3], coupled with its paradoxical monomer release profile (lower MMA but higher total monomers) [4], provides rich data for structure-property correlation research aimed at designing future low-exotherm, mechanically robust cements.

Regulatory Science and Medical Device Failure Analysis

Boneloc's clinical history—including its introduction, documented inferior performance in prospective randomized trials, and subsequent withdrawal—makes it a landmark case in medical device regulation and post-market surveillance. Researchers in regulatory science and health technology assessment can utilize the published data on Boneloc's 59% 11-year survival rate and significantly greater implant migration (p=0.04) [5] to model failure detection timelines and evaluate the effectiveness of current regulatory pathways in identifying and removing underperforming medical devices from the market.

Biocompatibility and Cytotoxicity Studies of Bone Cement Eluates

The distinct monomer release characteristics of Boneloc—specifically, its lower MMA but higher total monomer elution compared to Palacos [4]—position it as a valuable reference material for in vitro cytotoxicity and inflammation studies. Cell culture models assessing the biological response to bone cement eluates can utilize Boneloc extracts to investigate the differential toxicities of MMA, DMA, and IBMA, thereby informing the design of next-generation cements with optimized biocompatibility profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boneloc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.